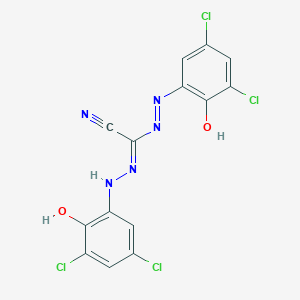

1,5-Bis-(3,5-dichloro-2-hydroxy-phenyl)-formazan-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of formazan derivatives, including compounds similar to "1,5-Bis-(3,5-dichloro-2-hydroxy-phenyl)-formazan-3-carbonitrile," involves coupling reactions between diazonium salts and various reagents. A novel approach for synthesizing bis-substituted formazans has been reported, where compounds were synthesized by coupling diazonium salts of 2-amino-4-chlorophenol (ACP) with levulinic acid in alkaline media, producing reddish-brown bis(formazans) with trans-positioned formazan groups confirmed by spectroscopic analyses including 1H-NMR, IR, and UV-VIS spectra (Gök, 1989).

Molecular Structure Analysis

The molecular structure of formazan compounds is characterized by the presence of the formazan backbone, which significantly influences their physical and chemical properties. X-ray crystallography and spectroscopic methods such as NMR and IR spectroscopy play crucial roles in confirming the molecular structure of synthesized formazan compounds. For instance, the structure of formazan derivatives was unambiguously established by X-ray crystallographic analysis, providing insights into their molecular packing and confirming the presence of specific functional groups through spectroscopic evidence (George et al., 1998).

Scientific Research Applications

Analytical Applications and Material Science:

- Formazans have been highlighted for their solvatochromic behavior, analytical utility, and pharmacological activities. These compounds can serve as naked-eye colorimetric chemical sensors and exhibit redox behavior, which is valuable in electrochemical methods among various other applications. The unique properties of formazans, such as their ability to undergo color change in response to different solvents or redox states, make them particularly useful in developing sensors and indicators for chemical analysis and environmental monitoring (Kumar, 2017).

Pharmacological and Biomedical Research:

- The pharmacological potential of related compounds, such as those derived from curcumin, has been extensively studied. Schiff base, hydrazone, and oxime derivatives of curcumin, a well-known medicinal compound, have shown enhanced biological activities. These activities include antioxidant, anti-inflammatory, and antimicrobial effects, underscoring the potential of chemical modifications to curcumin to amplify its therapeutic efficacy. Such research underscores the importance of synthetic chemistry in creating new molecules with significant biological and medicinal properties (Omidi & Kakanejadifard, 2020).

Environmental Monitoring and Toxicology:

- Investigations into the environmental presence and toxicological impact of organophosphorus compounds, such as tris(1,3-dichloro-2-propyl)phosphate (TDCPP), provide an example of the broader context within which the study of specific formazan derivatives might fit. These studies aim to understand the environmental behavior, human exposure, and potential health risks associated with such chemicals. They are ubiquitous in various consumer products and have raised concerns due to their ability to act as endocrine disruptors in both wildlife and humans. This research area highlights the importance of chemical analysis and toxicological assessment in protecting public health and the environment (Wang et al., 2020).

properties

IUPAC Name |

1-cyano-N'-(3,5-dichloro-2-hydroxyanilino)-N-(3,5-dichloro-2-hydroxyphenyl)iminomethanimidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7Cl4N5O2/c15-6-1-8(17)13(24)10(3-6)20-22-12(5-19)23-21-11-4-7(16)2-9(18)14(11)25/h1-4,20,24-25H/b22-12+,23-21? |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIVDOFLPGFPRRU-KQUPUSJXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1NN=C(C#N)N=NC2=C(C(=CC(=C2)Cl)Cl)O)O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1N/N=C(\C#N)/N=NC2=C(C(=CC(=C2)Cl)Cl)O)O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7Cl4N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-Bis-(3,5-dichloro-2-hydroxy-phenyl)-formazan-3-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Hydroxy-5-[2,3-O-(1-methylethylidene)-5-O-(triphenylmethyl)-α-D-ribofuranosyl]-1H-pyrazole-3-carbo](/img/no-structure.png)